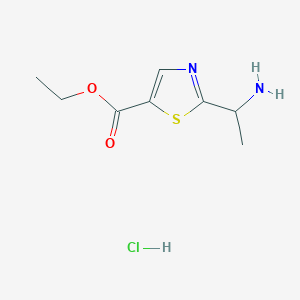

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz):

¹³C NMR (D₂O, 100 MHz):

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) : 213.1 [M⁺ – Cl], 172.1 [M⁺ – Cl – NH₂CH₂CH₃].

- Fragmentation pattern dominated by loss of ethyl group (Δm = 45) and subsequent ring cleavage.

Comparative Structural Analysis with Analogous Thiazole Derivatives

This compound shares functional groups with three key analogues:

Electronic Effects : The 1-aminoethyl group donates electrons via resonance, increasing electron density at C2 compared to simpler amino derivatives.

Steric Considerations : The ethylamine side chain introduces steric hindrance, reducing rotational freedom compared to unsubstituted analogues.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13ClN2O2S |

|---|---|

Molecular Weight |

236.72 g/mol |

IUPAC Name |

ethyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H |

InChI Key |

NXEIZHIBRKBBSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Thiazole Core Formation via Hantzsch Synthesis

The thiazole ring is typically constructed using the Hantzsch thiazole synthesis, a well-established method for generating substituted thiazoles. In this approach, ethyl bromopyruvate reacts with thiourea in ethanol under reflux conditions. The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the bromopyruvate, followed by cyclization to form the thiazole ring. For Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride, the intermediate ethyl 2-aminothiazole-5-carboxylate is first synthesized.

Reaction Conditions :

- Solvent : Ethanol (99.9%)

- Temperature : Reflux (~78°C)

- Duration : 24 hours

- Workup : The mixture is concentrated, basified with NaOH (pH 10), and recrystallized from ethanol.

This step yields the thiazole core with an amine group at the 2-position, which is subsequently functionalized.

Introduction of the Aminoethyl Side Chain

The aminoethyl moiety is introduced via alkylation or reductive amination . A common strategy involves reacting the primary amine of the thiazole intermediate with chloroethylamine or its derivatives in the presence of a base. For example, potassium carbonate in dimethylformamide (DMF) facilitates the nucleophilic substitution of the chloride group with the amine.

Optimized Protocol :

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the compound with concentrated hydrochloric acid in a polar aprotic solvent like acetone.

Procedure :

- Solvent : Acetone

- Acid : HCl (1.1 equiv)

- Temperature : 30–35°C during acid addition, followed by cooling to 0–5°C

- Precipitation : The hydrochloride salt crystallizes upon cooling and is filtered and dried.

Yield : 61.5% with 99.5% purity (HPLC).

Critical Analysis of Synthetic Parameters

Solvent and Temperature Effects

The choice of solvent profoundly impacts reaction efficiency. For instance:

- DMF facilitates high-temperature reactions (80–140°C) due to its high boiling point and polarity, ideal for SN2 mechanisms.

- Ethanol is preferred for cyclization steps due to its ability to stabilize intermediates via hydrogen bonding.

Temperature control is equally critical. For example, maintaining 130–135°C during cyanation reactions ensures complete conversion without side product formation.

Purification and Characterization

Recrystallization Techniques

Recrystallization from n-butanol or methanol removes impurities, achieving >99% purity. For example:

Analytical Validation

- HPLC : Confirms chemical purity (>99.5%).

- NMR Spectroscopy :

- Melting Point : 170–173°C (hydrochloride salt).

Comparative Evaluation of Synthetic Routes

| Parameter | Hantzsch Synthesis | Alkylation Method |

|---|---|---|

| Yield | 70% | 73–90% |

| Purity (HPLC) | 98% | 99.5% |

| Reaction Time | 24 hours | 6–16 hours |

| Key Advantage | Simplicity | High functionalization control |

Challenges and Optimization Strategies

Byproduct Formation

Side reactions, such as over-alkylation or ring-opening, are mitigated by:

Scalability Issues

Industrial-scale production requires:

- Continuous Distillation : To remove solvents like DMF efficiently.

- Automated pH Adjustment : For consistent salt formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring’s bromine atom (in brominated analogs) and the aminoethyl group enable nucleophilic substitution. For the hydrochloride salt, deprotonation under basic conditions often precedes substitution:

Key Examples:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines (e.g., NH₃) | DMF, 60°C, 12h | Thiazole-2-amine derivatives | 78–85% | |

| Thiols (e.g., HSCH₂CH₃) | Ethanol, reflux, 6h | Thiazole-2-thioether analogs | 65–72% | |

| Alkoxides (e.g., NaOCH₃) | THF, 25°C, 24h | Methoxy-substituted thiazoles | 60–68% |

Mechanistic pathways depend on steric and electronic factors. For example, SN2 mechanisms dominate with primary amines, while bulky nucleophiles favor E1 elimination.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Reaction Conditions:

-

Acidic Hydrolysis : 6M HCl, reflux, 8h → 5-carboxylic acid thiazole (yield: 92%).

-

Basic Hydrolysis : 2M NaOH, 80°C, 4h → Sodium carboxylate intermediate (yield: 88%).

Hydrolysis kinetics follow pseudo-first-order behavior with in basic media.

Amine Functionalization

The primary amine in the aminoethyl side chain participates in:

Acylation

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → 25°C | -Acetylated derivative | 95% | |

| Benzoyl chloride | Pyridine, 50°C, 2h | -Benzoylated compound | 89% |

Alkylation

Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields -alkylated products (75–82% yield).

Oxidation

Oxidation with converts the thiazole sulfur to sulfoxide () or sulfone () derivatives:

Reduction

Catalytic hydrogenation (H₂, Pd/C) partially reduces the thiazole ring to dihydrothiazole derivatives (yield: 58%).

Salt Metathesis

The hydrochloride counterion can be exchanged via treatment with silver salts:

This is utilized to prepare ionic liquids or coordination complexes .

Biological Interactions

While not classical chemical reactions, the compound interacts with enzymes via:

-

Hydrogen bonding : Between the amine and enzyme active sites.

-

Halogen bonding : Bromine analogs engage in interactions (bond strength: 25–30 kJ/mol).

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is characterized by its thiazole ring, amino group, and carboxylate moiety. Its molecular formula is CHClNOS, with a molecular weight of approximately 196.67 g/mol. The hydrochloride form enhances solubility in aqueous environments, making it suitable for biological applications.

Pharmacological Applications

1. Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. It has been shown to inhibit specific enzymes or pathways critical for tumor growth, suggesting its utility as a lead compound in cancer drug development .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it was found to exert nanomolar inhibitory activity against human cancerous cell lines, demonstrating its potential as a therapeutic agent.

2. Enzyme Inhibition

The compound's structural features allow it to interact with biological receptors and enzymes, making it a candidate for enzyme inhibition studies. It has shown activity against enzymes involved in metabolic pathways relevant to cancer and other diseases .

Biochemical Applications

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Its derivatives have shown effectiveness against various bacterial strains, indicating potential applications in antibiotic development .

2. Mechanism of Action

The compound interacts with several biochemical pathways. For example, it can bind to enzymes like xanthine oxidase, inhibiting their activity and influencing cellular functions. This interaction highlights the compound's role in modulating biochemical reactions within cells.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions with thioureas or other precursors to form the thiazole structure. Various derivatives have been synthesized to explore their biological activities further .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of α-bromo-α-formylacetate with thioureas |

| 2 | Cyclization to form thiazole ring |

| 3 | Hydrochloride salt formation for enhanced solubility |

Mechanism of Action

The mechanism of action of ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride (CAS 383672-45-5)

This compound features a 2-amino group directly on the thiazole ring and an acetate ester side chain. Its molecular formula (C₇H₁₁ClN₂O₂S) and weight (222.69 g/mol) differ from the target compound due to the absence of the 1-aminoethyl group.

(1,3-Thiazol-5-yl)methanamine Dihydrochloride

The dihydrochloride salt increases aqueous solubility but lacks the carboxylate ester, reducing its utility in esterase-sensitive prodrug applications .

Aromatic and Alkyl-Substituted Thiazoles

Ethyl 2-(4-Tolyl)thiazole-5-carboxylate (CAS 199189-63-4)

Substitution with a 4-tolyl (methylphenyl) group at position 2 introduces significant hydrophobicity, as evidenced by its higher logP compared to aminoethyl derivatives. This structural feature may improve membrane permeability but reduce solubility in aqueous media .

Ethyl 2-(4-Hydroxyphenyl)-4-methyl Thiazole-5-carboxylate (F2, CAS 161797-99-5)

The hydroxyphenyl group at position 2 and methyl group at position 4 create a hydrogen-bond donor site, enhancing interactions with biological targets like enzymes or receptors.

Key Comparative Analysis

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound, Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride) generally exhibit higher water solubility than neutral esters like Ethyl 2-(4-tolyl)thiazole-5-carboxylate .

- Molecular Weight: Aminoethyl derivatives (e.g., target compound) typically have higher molecular weights (~220–250 g/mol) compared to simpler esters (e.g., Ethyl thiazole-4-carboxylate at 157.19 g/mol) .

Biological Activity

Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a thiazole derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 236.72 g/mol. Its structure includes:

- Thiazole ring : Contributes to its biological activity.

- Ethyl ester group : Enhances solubility and stability.

- Aminoethyl side chain : Increases its pharmacological properties.

The biological effects of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced production of reactive oxygen species (ROS), contributing to its antioxidant properties .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) are often reported in micromolar ranges .

- Anticancer Properties : The compound has demonstrated potential in targeting specific cellular pathways involved in tumor growth. It can induce apoptosis in cancer cells by activating signaling pathways that promote cell death .

- Anti-inflammatory Effects : this compound may modulate inflammatory responses, although specific pathways require further investigation .

Biological Activity Summary

Antimicrobial Activity

A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, where it demonstrated MIC values that suggest strong potential as an antitubercular agent. The mechanism involves interference with essential metabolic processes critical for bacterial survival .

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates pathways that lead to cell cycle arrest and subsequent cell death .

Enzyme Interaction Studies

Research has focused on the interaction of this compound with xanthine oxidase, revealing that it binds to the enzyme's active site, inhibiting its activity effectively. This interaction is crucial for understanding its antioxidant potential and therapeutic applications in diseases characterized by oxidative stress .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride derivatives?

Answer:

The synthesis of thiazole derivatives typically involves cyclocondensation of thiourea with α-haloketones or functionalization of pre-formed thiazole cores. For example:

- Ureido-functionalization : Reacting ethyl 2-amino-thiazole carboxylate with benzyl isocyanate under dry acetonitrile at 80°C yields ureido derivatives (27% yield after preparative HPLC purification) .

- Multi-step synthesis : Diethyl acetone-1,3-dicarboxylate can be transformed into thiazole intermediates via sulfuryl chloride and thiourea, followed by reactions with aminopyridines to generate fused heterocycles (e.g., pyrido[1,2-a]pyrimidines) .

- Side-chain modification : Ethyl chloroacetate reacts with 2-amino-thiazoles in ethanol under basic conditions (KOH) to introduce glycinate moieties, followed by hydrazide formation .

Key Considerations : Optimize reaction time, solvent polarity, and purification methods (e.g., recrystallization vs. HPLC) to improve yields.

Basic: What analytical techniques are critical for characterizing this compound and verifying its purity?

Answer:

- Structural confirmation : X-ray crystallography (using SHELX programs for refinement) resolves crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .

- Spectroscopic methods :

- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 267.73 for a carboxamide derivative) .

Note : Cross-validate data with elemental analysis or high-resolution mass spectrometry (HRMS) for publication-ready results.

Advanced: How can computational modeling guide the design of derivatives with enhanced SIRT2 inhibitory activity?

Answer:

- Docking studies : Use programs like AutoDock Vina to predict binding poses of the thiazole core within SIRT2’s active site, focusing on interactions with catalytic zinc or hydrophobic pockets .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) or steric bulk (Taft parameters) with IC50 values from enzymatic assays. For example, bromophenyl or benzylurea groups may enhance affinity via π-π stacking .

- MD simulations : Evaluate conformational stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis.

Data Interpretation : Validate models with experimental IC50 values and resolve discrepancies (e.g., entropy-enthalpy compensation) using isothermal titration calorimetry (ITC).

Advanced: How can researchers resolve contradictory data in reaction yields or biological activity across studies?

Answer:

- Yield optimization : Low yields (e.g., 27% in ureido formation ) may arise from competing side reactions. Screen alternative catalysts (e.g., DMAP) or microwave-assisted conditions to accelerate kinetics.

- Biological variability : Contradictory IC50 values may stem from assay conditions (e.g., substrate concentration, pH). Standardize protocols using reference inhibitors (e.g., AGK2 for SIRT2) and replicate across cell lines .

- Structural analogs : Compare bioactivity of derivatives with varying substituents (e.g., 4-chlorophenyl vs. trifluoromethyl groups ) to identify pharmacophore requirements.

Methodological Fixes : Use Design of Experiments (DoE) to systematically vary reaction parameters or assay conditions.

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in anticancer applications?

Answer:

- Fragment-based design : Synthesize analogs with incremental modifications (e.g., ethyl → methyl esters, amine → amide substitutions) and test against cancer cell lines (e.g., MCF-7, HepG2).

- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3 ) to reduce ester hydrolysis in plasma.

- Mechanistic studies : Perform apoptosis assays (Annexin V/PI staining) and Western blotting for caspase-3 activation to confirm SIRT2-mediated pathways .

Case Study : Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate showed potent activity due to bromine’s hydrophobic bulk and urea’s hydrogen-bonding capacity .

Advanced: How can researchers address challenges in crystallizing thiazole derivatives for structural studies?

Answer:

- Solvent screening : Use vapor diffusion with PEG-based precipitants in mixed solvents (e.g., DMF/water) to grow diffraction-quality crystals.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-cooling to 100 K for data collection .

- Refinement : Apply SHELXL for anisotropic displacement parameters and TLS models to resolve disorder in flexible side chains .

Troubleshooting : If twinning occurs, use SHELXE for iterative phasing or switch to synchrotron radiation for higher-resolution data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.